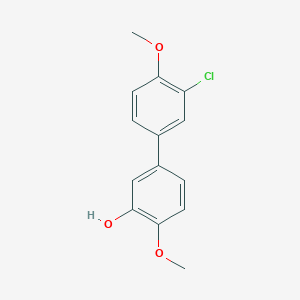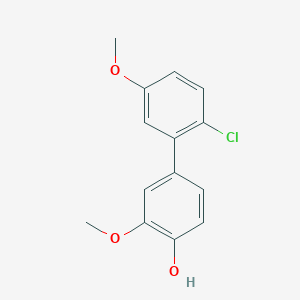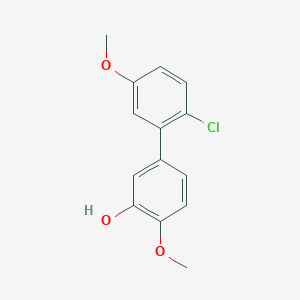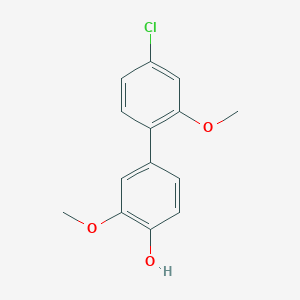
2-Methoxy-4-(4-trifluoromethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(4-trifluoromethylphenyl)phenol, 95%, is a compound that has been studied for its potential to be used in a variety of scientific research applications. This compound is a white crystalline solid with a molecular weight of 246.24 g/mol and a melting point of 97°C. It is soluble in ethanol, acetone, and methanol, and insoluble in water. It is also known as 2-methoxy-4-(4-trifluoromethylphenyl)phenol, 4-trifluoromethyl-2-methoxyphenol, 4-trifluoromethyl-2-hydroxy-1-methoxyphenyl, and 4-trifluoromethyl-2-methoxyphenol.
Scientific Research Applications
2-Methoxy-4-(4-trifluoromethylphenyl)phenol, 95%, has been studied for its potential to be used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as 4-trifluoromethyl-2-methoxybenzaldehyde, 4-trifluoromethyl-2-methoxybenzene, and 4-trifluoromethyl-2-methoxybenzyl alcohol. It has also been studied for its potential to be used as an inhibitor of the enzyme cytochrome P450 2C19.
Mechanism of Action
2-Methoxy-4-(4-trifluoromethylphenyl)phenol, 95%, is thought to act as an inhibitor of the enzyme cytochrome P450 2C19. This enzyme is involved in the metabolism of drugs and other compounds in the body. By inhibiting the enzyme, 2-methoxy-4-(4-trifluoromethylphenyl)phenol, 95%, can affect the metabolism of drugs and other compounds, potentially leading to different physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methoxy-4-(4-trifluoromethylphenyl)phenol, 95%, have not been fully studied. However, some studies have shown that it can act as an inhibitor of the enzyme cytochrome P450 2C19, which can affect the metabolism of drugs and other compounds in the body. In addition, it has been suggested that this compound may have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-methoxy-4-(4-trifluoromethylphenyl)phenol, 95%, in laboratory experiments is that it is a relatively inexpensive and commercially available reagent. It is easy to synthesize and can be stored at room temperature. The main limitation is that it can be difficult to obtain high purity samples, as the compound is not always available in its purest form.
Future Directions
Future research on 2-methoxy-4-(4-trifluoromethylphenyl)phenol, 95%, could focus on further exploring its potential to be used in a variety of scientific research applications. Additionally, further studies could be conducted to better understand its biochemical and physiological effects, as well as its potential to be used as an inhibitor of cytochrome P450 2C19. Finally, further research could focus on developing more efficient and cost-effective methods of synthesizing the compound.
Synthesis Methods
2-Methoxy-4-(4-trifluoromethylphenyl)phenol, 95%, is synthesized by the reaction of 4-trifluoromethylphenol with sodium methoxide in methanol. The reaction is carried out at room temperature and yields a 95% pure product. The reaction is as follows:
4-Trifluoromethylphenol + Sodium methoxide → 2-Methoxy-4-(4-trifluoromethylphenyl)phenol, 95%
properties
IUPAC Name |
2-methoxy-4-[4-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-19-13-8-10(4-7-12(13)18)9-2-5-11(6-3-9)14(15,16)17/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTYIZMPULFRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685688 |
Source


|
| Record name | 3-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(4-trifluoromethylphenyl)phenol | |
CAS RN |
1058138-68-3 |
Source


|
| Record name | 3-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380119.png)









